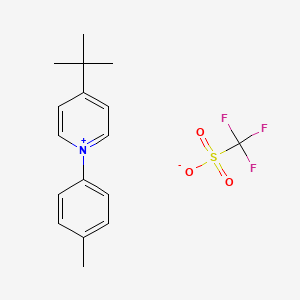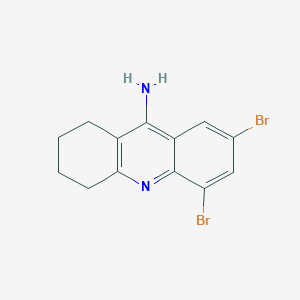
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetrahydroacridine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Vorbereitungsmethoden
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroacridin-9-amine. The reaction typically occurs in the presence of bromine and a suitable solvent under controlled conditions to ensure selective bromination at the 5 and 7 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes and pigments due to its brominated structure.
Wirkmechanismus
The mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Vergleich Mit ähnlichen Verbindungen
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine can be compared with other similar compounds such as:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
9-Amino-1,2,3,4-tetrahydroacridine: A non-brominated analog that also serves as a cholinesterase inhibitor.
N-Acetyl-3,5-dibromo-L-tyrosine: A brominated compound with different biological activities.
The uniqueness of this compound lies in its specific bromination pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
560134-44-3 |
|---|---|
Molekularformel |
C13H12Br2N2 |
Molekulargewicht |
356.06 g/mol |
IUPAC-Name |
5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Br2N2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2,(H2,16,17) |
InChI-Schlüssel |
JPAWCKLWCYDEPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C3C=C(C=C(C3=N2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



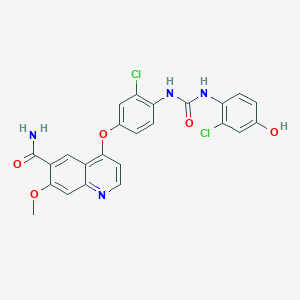

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
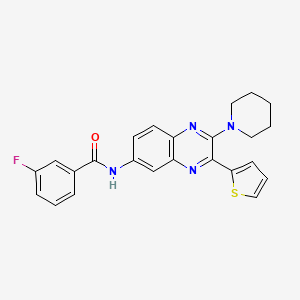
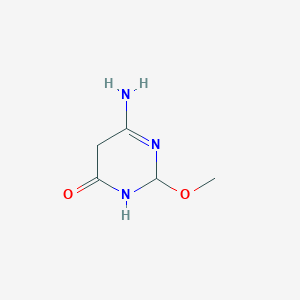
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
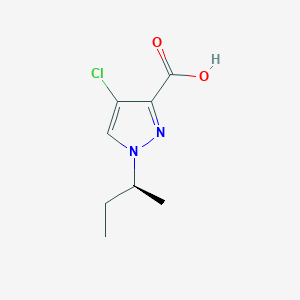
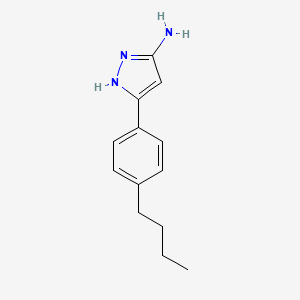
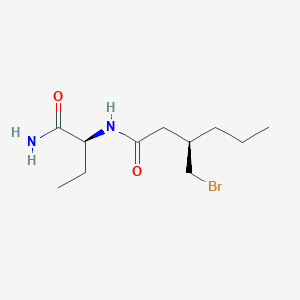

![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
